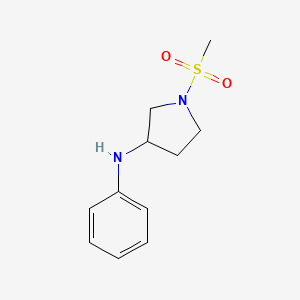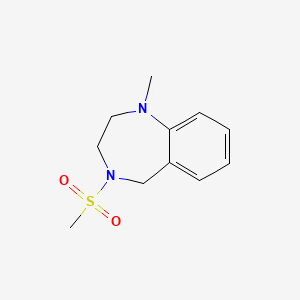
2-(2,6-dimethylphenoxy)ethyl 4-oxo-3H-phthalazine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2,6-dimethylphenoxy)ethyl 4-oxo-3H-phthalazine-1-carboxylate is a synthetic compound that has gained significant attention in the field of pharmaceutical research due to its potential therapeutic applications. This compound is a phthalazine derivative that has been synthesized through a multistep reaction process.
Mechanism of Action
The mechanism of action of 2-(2,6-dimethylphenoxy)ethyl 4-oxo-3H-phthalazine-1-carboxylate involves the inhibition of various enzymes and proteins that are involved in the inflammatory response, tumor growth, and glucose metabolism. This compound has been found to inhibit the expression of cyclooxygenase-2 (COX-2), which is an enzyme that plays a crucial role in the inflammatory response. It has also been found to inhibit the expression of vascular endothelial growth factor (VEGF), which is a protein that promotes tumor growth. Additionally, this compound has been found to enhance glucose uptake and utilization in cells, which makes it a potential candidate for the treatment of diabetes.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been studied extensively in various scientific research studies. This compound has been found to reduce inflammation and oxidative stress in cells, which helps to prevent cellular damage and degeneration. It has also been found to inhibit tumor growth and induce apoptosis in cancer cells. Additionally, this compound has been found to improve glucose metabolism and insulin sensitivity, which makes it a potential candidate for the treatment of diabetes.
Advantages and Limitations for Lab Experiments
The advantages of using 2-(2,6-dimethylphenoxy)ethyl 4-oxo-3H-phthalazine-1-carboxylate in lab experiments include its ability to inhibit various enzymes and proteins that are involved in the inflammatory response, tumor growth, and glucose metabolism. This compound has also been found to exhibit minimal toxicity and side effects in cells and animal models. However, the limitations of using this compound in lab experiments include its limited solubility in water and its potential instability under certain conditions.
Future Directions
There are several future directions for the research and development of 2-(2,6-dimethylphenoxy)ethyl 4-oxo-3H-phthalazine-1-carboxylate. One potential direction is the optimization of the synthesis method to improve the yield and purity of the compound. Another direction is the exploration of the potential therapeutic applications of this compound in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, further research is needed to understand the mechanism of action of this compound and its potential interactions with other drugs and compounds.
Synthesis Methods
The synthesis of 2-(2,6-dimethylphenoxy)ethyl 4-oxo-3H-phthalazine-1-carboxylate involves a multistep reaction process that includes the condensation of 2,6-dimethylphenol with ethyl chloroacetate to form 2-(2,6-dimethylphenoxy)ethyl acetate. The next step involves the reaction of 2-(2,6-dimethylphenoxy)ethyl acetate with hydrazine hydrate to form 2-(2,6-dimethylphenoxy)ethyl hydrazinecarboxylate. This compound is then reacted with phthalic anhydride to form this compound.
Scientific Research Applications
2-(2,6-dimethylphenoxy)ethyl 4-oxo-3H-phthalazine-1-carboxylate has shown potential therapeutic applications in various scientific research studies. This compound has been found to exhibit anti-inflammatory, anti-tumor, and anti-diabetic properties. It has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
properties
IUPAC Name |
2-(2,6-dimethylphenoxy)ethyl 4-oxo-3H-phthalazine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O4/c1-12-6-5-7-13(2)17(12)24-10-11-25-19(23)16-14-8-3-4-9-15(14)18(22)21-20-16/h3-9H,10-11H2,1-2H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMTKHQTUEMRLEU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)OCCOC(=O)C2=NNC(=O)C3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-(4-Benzylpiperidine-1-carbonyl)-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4-dione](/img/structure/B7562089.png)

![[2-[2-(2,4-Dioxo-1,3-thiazolidin-3-yl)ethylamino]-2-oxoethyl] 4-[(4-methyl-1,3-thiazol-2-yl)sulfanyl]-3-nitrobenzoate](/img/structure/B7562106.png)
![3-hydroxy-N-[2-(2-nitroanilino)ethyl]naphthalene-2-carboxamide](/img/structure/B7562112.png)

![N-[1-(2-methylpiperidin-1-yl)-1-oxopropan-2-yl]thiomorpholine-4-carboxamide](/img/structure/B7562119.png)
![2,6-dimethyl-N-[1-(4-methyl-1,3-thiazol-2-yl)ethyl]morpholine-4-carboxamide](/img/structure/B7562127.png)

![(2E)-3-(3-chlorophenyl)-N-[3-(morpholin-4-yl)propyl]prop-2-enamide](/img/structure/B7562147.png)
![N-[1-[(4-chlorophenyl)methyl]piperidin-4-yl]-6-oxo-1H-pyridazine-3-carboxamide](/img/structure/B7562155.png)

![N-[(4-imidazol-1-ylphenyl)methyl]-3-iodo-4-methylbenzamide](/img/structure/B7562186.png)

